molecular formula C17H19F3O3S B2946620 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate CAS No. 263398-16-9

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate

Cat. No. B2946620
CAS RN: 263398-16-9
M. Wt: 360.39
InChI Key: WFYDWLVJOHAMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C17H19F3O3S . It has an average mass of 360.391 Da and a monoisotopic mass of 360.100708 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an adamantane core with a phenyl group attached to it, which is further connected to a trifluoromethanesulfonate group .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 407.3±45.0 °C at 760 mmHg, and a flash point of 200.1±28.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 6.12 .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Highly Substituted Adamantanones Trifluoromethanesulfonic acid facilitates the formation of the adamantanone core from accessible precursors, enabling diverse functionality at the newly formed tertiary position. This versatility is pivotal in synthesizing various compounds, including those involving 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate (Jung & Lee, 2014).

Gas Transport Properties Adamantane-based polymers, notably 2,2-(4-hydroxy-phenyl) adamantane polysulfone, exhibit enhanced gas permeabilities and permselectivities compared to conventional polysulfones. This improvement underscores the significance of adamantane structures in developing advanced materials for gas separation technologies (Pixton & Paul, 1995).

Synthesis of Substituted Piperidines The conversion of quaternary pyridinium bromides to phenylpiperidines using trifluoromethanesulfonic acid showcases the utility of adamantane derivatives in synthesizing complex organic structures with specific spatial orientations of substituents (Shadrikova et al., 2016).

Nanoscale Applications Tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications exemplify the potential of adamantane derivatives in nanotechnology. These molecules, with a sulfur-containing moiety for binding to AFM tips, demonstrate the adaptability of adamantane structures for precise scientific measurements and nano-engineering (Li et al., 2003).

Material Science and Polymers

Adamantane in Liquid Crystalline Systems Utilizing adamantane as a core in synthesizing liquid crystalline and amorphous molecular systems highlights its role in creating materials with unique thermal and optical properties. These systems, which can form smectic, cholesteric, and nematic mesophases, illustrate the versatility of adamantane derivatives in materials science (Chen et al., 1995).

Polymerization and Structural Stability The ring-opening polymerization of cyclic thiocarbonates bearing adamantane units, leading to polythiocarbonates, underscores the structural stability and thermal resistance imparted by adamantane. This process reveals the contribution of adamantane derivatives to the development of durable and stable polymeric materials (Kameshima et al., 2002).

properties

IUPAC Name

[4-(1-adamantyl)phenyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDWLVJOHAMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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